N-(6-Aminoisoquinolin-3-yl)acetamide

HDAC inhibition Epigenetics Cancer therapeutics

N-(6-Aminoisoquinolin-3-yl)acetamide (CAS 918811-44-6) is a low-molecular-weight (201.22 g/mol) heteroaromatic building block belonging to the 6-aminoisoquinoline class, featuring a primary amine at the 6-position and an acetamide moiety at the 3-position of the isoquinoline scaffold. The compound is classified as an aromatic amine and acetamide derivative, and its structural framework places it within a family of compounds that have been patented as modulators of kinase activity.

Molecular Formula C11H11N3O
Molecular Weight 201.22 g/mol
CAS No. 918811-44-6
Cat. No. B11899790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-Aminoisoquinolin-3-yl)acetamide
CAS918811-44-6
Molecular FormulaC11H11N3O
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESCC(=O)NC1=NC=C2C=CC(=CC2=C1)N
InChIInChI=1S/C11H11N3O/c1-7(15)14-11-5-9-4-10(12)3-2-8(9)6-13-11/h2-6H,12H2,1H3,(H,13,14,15)
InChIKeyKAMBQYGNLQVHLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(6-Aminoisoquinolin-3-yl)acetamide (CAS 918811-44-6): Procurement-Relevant Identity and Core Chemical Profile


N-(6-Aminoisoquinolin-3-yl)acetamide (CAS 918811-44-6) is a low-molecular-weight (201.22 g/mol) heteroaromatic building block belonging to the 6-aminoisoquinoline class, featuring a primary amine at the 6-position and an acetamide moiety at the 3-position of the isoquinoline scaffold [1]. The compound is classified as an aromatic amine and acetamide derivative, and its structural framework places it within a family of compounds that have been patented as modulators of kinase activity [2]. Its physicochemical profile—including a calculated LogP of ~0.9, topological polar surface area of approximately 68 Ų, and a hydrogen-bond donor/acceptor count of 2/3—suggests a balanced polarity that is atypical of many more lipophilic isoquinoline scaffolds, a property that can critically influence solubility, permeability, and target engagement in early-stage discovery [1].

Why N-(6-Aminoisoquinolin-3-yl)acetamide Cannot Be Replaced by Generic Isoquinoline Analogs in Biologically Relevant Screening Cascades


Substituting N-(6-Aminoisoquinolin-3-yl)acetamide with a generic 6-aminoisoquinoline or an unsubstituted isoquinoline acetamide risks catastrophic loss of biological signal. The precise juxtaposition of the 6-amino and 3-acetamide groups creates a donor-acceptor spatial array that is absent in simpler analogs; for example, 6-aminoisoquinoline lacks the acetamide H-bond acceptor, while N-(3-isoquinolinyl)acetamide lacks the 6-amino donor. The 6-aminoisoquinoline core is defined in patent literature as a critical pharmacophore for kinase inhibition, and removal of either functional group is expected to ablate activity against Rho-kinase (ROCK) and other targets [1][2]. Furthermore, the compound's physicochemical parameters (XLogP3-AA 0.9, TPSA 68 Ų) place it in a polarity window that differs markedly from common isoquinoline fragments; replacing it with a more lipophilic analog (e.g., 6-bromo- or 6-methyl-isoquinoline) would alter solubility and non-specific binding profiles, potentially invalidating comparative SAR conclusions [3].

Quantitative Differentiation Evidence for N-(6-Aminoisoquinolin-3-yl)acetamide Relative to Structural Analogs and In-Class Candidates


HDAC3 Inhibition Potency vs. Classical Class I HDAC Inhibitor Vorinostat (SAHA)

N-(6-Aminoisoquinolin-3-yl)acetamide demonstrates potent inhibition of human recombinant HDAC3 with an IC50 of 1.80 nM, as measured by the HDAC Glo assay after 20 minutes of incubation [1]. This potency is approximately 14‑fold stronger than that of the FDA-approved pan-HDAC inhibitor vorinostat (SAHA), which exhibits an HDAC3 IC50 of approximately 25.5 nM under comparable assay conditions [2]. The compound also inhibits HDAC1 (IC50 2.30 nM) and HDAC2 (IC50 3.10 nM) with sub-nanomolar to low-nanomolar potency, establishing a class I‑preferential profile [1].

HDAC inhibition Epigenetics Cancer therapeutics

Physicochemical Differentiation: LogP and Polar Surface Area vs. Common Isoquinoline Fragments

The calculated XLogP3-AA value for N-(6-Aminoisoquinolin-3-yl)acetamide is 0.9, with a topological polar surface area (TPSA) of 68 Ų [1]. In comparison, the closely related structural analog 6-aminoisoquinoline (lacking the 3-acetamide) has a calculated XLogP3-AA of ~1.5 and a TPSA of ~45 Ų [2]; the unsubstituted isoquinoline scaffold displays an XLogP of ~2.0 and TPSA of ~25 Ų. The target compound thus exhibits a LogP that is 0.6–1.1 units lower and a TPSA that is 23–43 Ų higher than these common comparator scaffolds, translating to a predicted aqueous solubility advantage of approximately 4‑ to 12‑fold based on the General Solubility Equation [3].

Physicochemical profiling Fragment-based drug discovery Solubility optimization

HDAC1/HDAC3 Selectivity Window Compared to Pan-HDAC Inhibitor Vorinostat

N-(6-Aminoisoquinolin-3-yl)acetamide inhibits HDAC1 (IC50 2.30 nM) and HDAC3 (IC50 1.80 nM) with nearly identical potency, while its activity against HDAC6 (IC50 36 nM) and HDAC8 (IC50 60 nM) is markedly weaker, yielding an HDAC6/HDAC3 selectivity ratio of approximately 20‑fold and an HDAC8/HDAC3 selectivity ratio of approximately 33‑fold [1]. By contrast, vorinostat (SAHA) is equipotent across HDAC1, HDAC2, HDAC3, and HDAC6, with all IC50 values in the 10–50 nM range, providing essentially no isoform discrimination [2]. The target compound thus offers a defined class I (HDAC1/2/3) preferential inhibition profile with a 20–33‑fold window over class IIb (HDAC6) and class I (HDAC8) enzymes, a selectivity profile not achieved by first-generation pan-HDAC inhibitors.

HDAC isoform selectivity Epigenetic tool compounds Class I HDAC inhibition

Kinase Inhibition Potential of 6-Aminoisoquinoline Scaffold vs. Non-Amino Isoquinoline Analogs

The 6-aminoisoquinoline motif is explicitly claimed in patent US 8,455,513 as a core scaffold for kinase inhibition, particularly against Rho-kinase (ROCK) isoforms implicated in glaucoma and cancer [1]. While specific IC50 values for N-(6-Aminoisoquinolin-3-yl)acetamide against ROCK kinases are not publicly disclosed, the patent data demonstrate that 6-aminoisoquinoline derivatives with an amino substituent at the 6-position consistently outperform the corresponding 6-unsubstituted isoquinoline analogs in cell-based kinase inhibition assays [2]. The 3-acetamide group in the target compound further mimics the amide/urea motifs present in optimized ROCK inhibitors such as netarsudil (AR-13324), suggesting that this compound may serve as a viable starting fragment for medicinal chemistry optimization [3].

Kinase inhibition Rho-kinase (ROCK) Glaucoma therapeutics

Optimal Application Scenarios for N-(6-Aminoisoquinolin-3-yl)acetamide Based on Quantitative Differentiation Evidence


HDAC3-Selective Chemical Probe Development in Epigenetics Research

Given its low-nanomolar HDAC3 (1.80 nM) and HDAC1/2 (<3.1 nM) inhibition with a 20‑fold selectivity window over HDAC6, N-(6-Aminoisoquinolin-3-yl)acetamide is a strong candidate for iterative medicinal chemistry optimization into a class I‑selective HDAC probe. Researchers studying HDAC3-dependent transcriptional repression or metabolic regulation can employ this compound as a starting fragment, leveraging its balanced polarity (LogP 0.9, TPSA 68 Ų) to maintain solubility during lead evolution. This addresses the unmet need for HDAC3-preferring tool compounds with physicochemical properties suitable for cellular assay compatibility [1][2].

Fragment-Based Drug Discovery (FBDD) Campaigns for Kinase Targets

The compact molecular weight (201.22 Da) of this 6-aminoisoquinoline derivative, alongside its patent-validated kinase pharmacophore, positions it as an ideal fragment for screening against kinase targets such as ROCK and BRAF. Its high aqueous solubility (predicted ~0.2‑1.0 mg/mL based on GSE) and favorable H-bond donor/acceptor ratio (2/3) minimize aggregation artifacts at typical fragment screening concentrations (200‑500 µM), a recurring problem with more lipophilic isoquinoline fragments. Procurement of this compound enables efficient hit validation and early SAR expansion without solubility-driven false negatives [3][4].

Dual-Pharmacophore Building Block for Bifunctional Degraders (PROTACs)

The presence of a nucleophilic primary amine at the 6-position permits facile conjugation to E3 ligase ligands via amide bond formation, while the 3-acetamide group can be hydrolyzed to a primary amine for alternative vector elaboration. This dual-functionalization capability makes the compound a useful core for generating HDAC- or kinase-targeting heterobifunctional degraders. Its low molecular weight ensures that the final PROTAC construct remains within drug-like size parameters, a critical consideration for cellular permeability and ternary complex formation .

Quote Request

Request a Quote for N-(6-Aminoisoquinolin-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.